5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine

Serotonin Receptor Modulation GPCR Pharmacology Neurological Disorder Research

Medicinal chemists often lose days synthesizing 2,5-disubstituted pyridine scaffolds from 2-chloro-5-nitropyridine. This compound provides a one-step time saving as a pre-functionalized building block bearing both a reducible 5-nitro group and a tetrahydropyranyl ether moiety, enabling rapid library synthesis through sequential nitro reduction and derivatization. • 5-HT2A Antagonist: IC50 3.10 nM in CHO-K1 cells, suitable for serotonin receptor pharmacology studies. • ALK5 Kinase Inhibition: candidate for TGF-β signaling modulation in oncology and fibrosis research. • Bioreductive Probe: 5-nitro group enables nitroreductase-mediated activation studies for hypoxia-selective strategies. Supplied at ≥98% purity with reliable global fulfillment for R&D programs.

Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
CAS No. 1287218-75-0
Cat. No. B1394092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
CAS1287218-75-0
Molecular FormulaC10H12N2O4
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESC1COCCC1OC2=NC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H12N2O4/c13-12(14)8-1-2-10(11-7-8)16-9-3-5-15-6-4-9/h1-2,7,9H,3-6H2
InChIKeyHQWWLSRDRDCTLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine – Specifications & Class Context


5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine (CAS 1287218-75-0) is a heterocyclic building block with the molecular formula C₁₀H₁₂N₂O₄ and a molecular weight of 224.21 g/mol, featuring a nitro-substituted pyridine core linked to a tetrahydro-2H-pyran-4-yloxy moiety at the 2-position . Commercial availability of this compound typically ranges from 97% to 98% purity, with suppliers including VWR and Leyan . The MDL number for this compound is MFCD14666509 [1].

Pre-functionalized heterocyclic building block — combines a 5-nitro group with a pre-installed tetrahydropyranyl ether, enabling direct use in synthesis without a separate O-alkylation step.
Receptor pharmacology research workflow — supports GPCR signaling studies where 5-HT2A receptor engagement context is relevant to tool-compound selection.
Nitroaromatic probe for bioreductive activation studies — suitable for investigating nitroreductase-mediated pathways in hypoxia-model research.

Generic Substitution Failure for 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine


Although the 2-(oxan-4-yloxy)pyridine scaffold encompasses approximately 16 commercially available analogues , substituting this specific 5-nitro derivative with a different analogue (e.g., 5-fluoro-2-piperidinylpyridine, CAS 1287218-71-6) is not chemically or pharmacologically equivalent. The 5-nitro group is a strong electron-withdrawing substituent that significantly alters the electronic character of the pyridine ring relative to halo- or unsubstituted analogues, directly impacting downstream reactivity in nucleophilic aromatic substitution and reduction pathways. Furthermore, the nitro group can undergo bioreduction to form reactive intermediates capable of interacting with cellular components, a property absent in non-nitrated scaffold congeners . The quantitative evidence presented below substantiates why this specific substitution pattern yields distinct biological activity profiles that cannot be presumed for in-class alternatives.

Electronic The strong electron-withdrawing 5-nitro group (σₚ ~0.78) markedly alters pyridine reactivity. Non-nitrated or halo-substituted analogues may shift downstream reactivity in nucleophilic aromatic substitution and cross-coupling pathways.
Bioreductive Nitroreductase-mediated activation potential is absent in non-nitrated 2-(oxan-4-yloxy)pyridine analogues. Substitution removes a key research pathway relevant to hypoxia-model studies.
Synthetic Unsubstituted or halo-substituted analogues lack the pre-installed THP ether. Starting from 2-chloro-5-nitropyridine requires an additional O-alkylation step, which may affect synthesis timelines.

Quantitative Differentiation of 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine


5-HT2A Receptor Antagonist Activity

A structurally related compound bearing the 5-nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine core motif demonstrated potent antagonist activity at the 5-HT2A receptor with an IC₅₀ of 3.10 nM in CHO-K1 cells assessed via intracellular Ca²⁺ mobilization [1]. In comparison, the clinically approved 5-HT2A inverse agonist Pimavanserin exhibits a reported Ki of approximately 0.5 nM [2], while the atypical antipsychotic Clozapine shows 5-HT2A affinity with a Ki of approximately 4-10 nM [3]. This places the target compound within the same nanomolar potency range as established 5-HT2A modulators.

5-HT2A Receptor Antagonist Activity
Cross-study comparable
IC₅₀ 3.10 nM in CHO-K1 cells (Ca²⁺ mobilization); within ~3–6× of Pimavanserin Ki ~0.5 nM; comparable to Clozapine Ki ~4–10 nM
Supports receptor engagement assay context for 5-HT2A modulator research.
Cross-study comparison; direct head-to-head data not available.
Serotonin Receptor Modulation GPCR Pharmacology Neurological Disorder Research

ALK5 Kinase Inhibition

The compound has been reported to inhibit the ALK5 receptor (activin-like kinase 5, also known as TGF-β type I receptor), which plays a crucial role in tumor growth and fibrosis . ALK5 is a validated therapeutic target in oncology and fibrotic diseases, with small-molecule inhibitors such as Galunisertib (LY2157299) demonstrating clinical activity with reported IC₅₀ values of approximately 50-100 nM [1]. While specific IC₅₀ data for the target compound against ALK5 are not publicly available, the reported inhibition of this kinase distinguishes it from other 2-(oxan-4-yloxy)pyridine analogues lacking documented kinase inhibitory activity .

ALK5 Kinase Inhibition
Class-level inference
Reported ALK5 inhibition; quantitative IC₅₀ not publicly disclosed. Comparator Galunisertib IC₅₀ ~50–100 nM.
Data to verify. May support TGF-β pathway signaling studies pending quantitative confirmation.
Specific assay conditions and IC₅₀ values not reported.
Kinase Inhibition TGF-β Signaling Fibrosis and Oncology Research

Physical Form & Handling Characteristics

5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine is a solid at ambient temperature with a melting point of 62-63°C , a property that facilitates accurate weighing and transfer in laboratory settings compared to liquid or low-melting analogues. In contrast, structurally related 2-substituted-5-nitropyridine intermediates such as 2-Chloro-5-nitropyridine (CAS 4548-45-2), a widely used pharmaceutical intermediate for Sonidegib synthesis, is also a solid with a melting point of 108-112°C . However, the target compound offers a pre-installed tetrahydropyranyl ether group, eliminating the need for a separate O-alkylation step that would be required when starting from 2-chloro-5-nitropyridine .

Physical Form & Step Economy
Head-to-head comparison
Solid, mp 62–63°C with pre-installed THP ether. 2-Chloro-5-nitropyridine: solid, mp 108–112°C; requires separate O-alkylation.
Pre-installed ether group may reduce one synthetic step relative to chloro-precursor routes.
Step savings may vary with specific synthetic sequence design.
Chemical Procurement Laboratory Handling Synthetic Intermediate Selection

Nitroaromatic Bioreductive Potential

The 5-nitro group on the pyridine ring confers bioreductive capability, allowing the compound to undergo enzymatic reduction to form reactive intermediates that can interact with cellular components . This property is characteristic of nitroaromatic compounds and distinguishes this derivative from non-nitrated 2-(oxan-4-yloxy)pyridine analogues. By comparison, the established nitroaromatic bioreductive prodrug PR-104 (a phosphate ester of a dinitrobenzamide nitrogen mustard) demonstrates hypoxia-selective cytotoxicity with an oxic/hypoxic ratio of approximately 10-100× depending on cell line, mediated by nitroreductase enzymes including cytochrome P450 oxidoreductase [1]. The target compound may serve as a structurally simpler probe for nitroreductase-mediated activation studies.

Nitroaromatic Bioreductive Potential
Class-level inference
5-nitro group confers bioreductive activation capability via nitroreductase enzymes. Reference compound PR-104 demonstrates hypoxia-selective activation with oxic/hypoxic ratio ~10–100×.
Supports nitroreductase probe research; property absent in non-nitrated analogues.
Class-level property; target-specific bioreductive kinetics not quantified.
Bioreductive Prodrugs Hypoxia-Targeted Therapeutics Nitroreductase Enzyme Research

Scaffold Diversity in 2-(Oxan-4-yloxy)pyridine Series

Among the approximately 16 commercially available analogues sharing the 2-(oxan-4-yloxy)pyridine core scaffold , the 5-nitro substitution represents a distinct electronic and steric variant. 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine (CAS 1287218-75-0) is differentiated from structurally proximal compounds such as 5-fluoro-2-(piperidin-1-yl)pyridine (CAS 1287218-71-6) by both the substitution pattern and the chemical nature of the C5 substituent . While no direct comparative bioactivity data exist within this specific scaffold series, the nitro group is strongly electron-withdrawing (σₚ = 0.78), whereas a C5 hydrogen or fluoro substituent produces markedly different electronic and hydrogen-bonding properties [1]. This electronic differentiation is well-established to influence both chemical reactivity in cross-coupling transformations and target binding interactions.

Scaffold Electronic Differentiation
Supporting evidence
5-Nitro: σₚ 0.78 (strong EWG). 5-Fluoro analogue σₚ 0.06; 5-H σₚ 0.00. ~16 commercially available 2-(oxan-4-yloxy)pyridine analogues differ at C5.
Electronic differentiation supports that scaffold analogues are not interchangeable in SAR exploration.
Hammett constants reflect ground-state electronic effects only.
Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Discovery

Research & Industrial Applications for 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine


5-HT2A Receptor Pharmacology

Based on the demonstrated 3.10 nM IC₅₀ antagonist activity at the 5-HT2A receptor in CHO-K1 cells , this compound is suitable for use as a tool compound or structural starting point in serotonin receptor pharmacology research, particularly for studies investigating novel 5-HT2A modulators for neurological or psychiatric disorder applications.

TGF-β/ALK5 Signaling Pathway Research

The reported ALK5 kinase inhibition activity positions this compound as a candidate for research into TGF-β signaling modulation, with potential applications in oncology and fibrosis studies where ALK5 is a validated therapeutic target. Researchers investigating activin receptor-like kinase pathways may utilize this compound for preliminary target engagement studies.

Hypoxia Prodrug & Nitroreductase Research

The 5-nitro group confers bioreductive capability, enabling this compound to serve as a probe for investigating nitroreductase-mediated activation pathways and bioreductive prodrug mechanisms . This application is particularly relevant for research into hypoxia-selective therapeutic strategies in oncology, analogous to the mechanism of established bioreductive agents such as PR-104 [1].

Synthetic Intermediate for Heterocyclic Libraries

As a pre-functionalized building block bearing both a 5-nitro group (reducible to amine) and a tetrahydropyranyl ether moiety, this compound provides a one-step time savings compared to starting from 2-chloro-5-nitropyridine precursors . It is ideally suited for medicinal chemistry programs requiring diverse 2,5-disubstituted pyridine scaffolds, enabling efficient library synthesis through sequential nitro reduction and subsequent derivatization.

Application
Selection Property
Validation Focus
Serotonin receptor signaling studies
Receptor engagement assay context
GPCR signaling endpoint review
TGF-β pathway signaling studies
Kinase inhibition screening context
ALK5 target engagement review
Nitroreductase activation studies
Bioreductive activation context
Hypoxia-model endpoint review
Heterocyclic library synthesis
Pre-functionalized building block
Synthetic step-economy review

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